4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Description
The compound “4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains a triazole ring . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For example, the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Synthesis and Structural Analysis :
- Sallam et al. (2021) synthesized a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, and analyzed its structure using techniques like XRD, IR, NMR, and LC-MS. This compound crystallized in the monoclinic crystal system and had specific molecular interactions and energy frameworks (Sallam et al., 2021).
Biological Activities :
- A study by Patel & Patel (2015) focused on synthesizing heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds exhibited significant antibacterial and antifungal activities (Patel & Patel, 2015).
- Another study by Ilić et al. (2011) revealed that [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed antiproliferative activity and inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antimicrobial Evaluations :
- Prakash et al. (2011) synthesized new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested them for antimicrobial activity. These compounds were found to be potent antimicrobial agents (Prakash et al., 2011).
Anti-Diabetic Drug Development :
- Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating them as potential anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. Some compounds showed excellent antioxidant and insulinotropic activity (Bindu et al., 2019).
Cytotoxic Agents in Cancer Research :
- A study by Mamta et al. (2019) focused on the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents. These compounds were evaluated for in vitro cytotoxic activities against various cancer cell lines, with some exhibiting potent cytotoxic activity (Mamta et al., 2019).
Properties
IUPAC Name |
4-chloro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6O/c24-18-6-4-16(5-7-18)23(31)26-19-3-1-2-17(14-19)20-8-9-21-27-28-22(30(21)29-20)15-10-12-25-13-11-15/h1-14H,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCDQUJDBTZMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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